molecular formula C15H11BrFN3O2 B10993851 N-(4-bromo-2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(4-bromo-2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10993851
M. Wt: 364.17 g/mol
InChI Key: UANFGKIFLDUPFW-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridines This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, along with a dimethyl substitution on the oxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazolo[5,4-b]pyridine core.

    Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups on the oxazolo[5,4-b]pyridine core.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of both bromo and fluoro groups. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H11BrFN3O2

Molecular Weight

364.17 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H11BrFN3O2/c1-7-5-10(13-8(2)20-22-15(13)18-7)14(21)19-12-4-3-9(16)6-11(12)17/h3-6H,1-2H3,(H,19,21)

InChI Key

UANFGKIFLDUPFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

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